4-(5-Bromothiazol-2-YL)aniline

Catalog No.
S14462038
CAS No.
M.F
C9H7BrN2S
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromothiazol-2-YL)aniline

Product Name

4-(5-Bromothiazol-2-YL)aniline

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)aniline

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C9H7BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H,11H2

InChI Key

GGRNYTQWGPXQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)N

4-(5-Bromothiazol-2-YL)aniline is an organic compound characterized by the presence of a bromothiazole moiety attached to an aniline structure. Its molecular formula is C9_{9}H8_{8}BrN3_{3}S, showcasing a combination of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen, contributing to its potential biological activities. The presence of the bromine atom enhances its reactivity and may influence its pharmacological properties.

The chemical reactivity of 4-(5-Bromothiazol-2-YL)aniline can be attributed to the functional groups present in its structure. The aniline part can undergo electrophilic aromatic substitution reactions due to the nucleophilic nature of the amino group. Additionally, the bromothiazole ring can participate in nucleophilic substitution reactions, particularly where the bromine atom serves as a leaving group.

Common reactions involving this compound include:

  • Electrophilic Aromatic Substitution: The amino group can direct substituents to the ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

4-(5-Bromothiazol-2-YL)aniline exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have indicated that derivatives of thiazole compounds often demonstrate potent activity against various pathogens and cancer cell lines. For instance, related compounds have shown inhibitory effects on bacterial growth and cytotoxicity against cancer cells, suggesting that 4-(5-Bromothiazol-2-YL)aniline could be a candidate for further pharmacological exploration .

Several synthesis methods for 4-(5-Bromothiazol-2-YL)aniline have been documented:

  • Bromination of Thiazoles: Starting with thiazole derivatives, bromination can be performed using bromine or N-bromosuccinimide in suitable solvents.
  • Coupling Reactions: The synthesis often involves coupling reactions between an amine (aniline) and a halogenated thiazole derivative. For example, reacting 5-bromothiazole with aniline in the presence of a base such as sodium hydroxide or potassium carbonate can yield 4-(5-Bromothiazol-2-YL)aniline.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

4-(5-Bromothiazol-2-YL)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: The compound could be utilized in synthesizing novel materials with specific electronic or optical properties.
  • Agriculture: It may find applications as a pesticide or fungicide due to its antimicrobial properties.

Interaction studies involving 4-(5-Bromothiazol-2-YL)aniline focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies have suggested that derivatives of this compound can effectively bind to active sites of proteins involved in disease processes, indicating its potential as a therapeutic agent . Additionally, studies on its interaction with DNA or RNA suggest possible mechanisms for its anticancer activity.

Several compounds share structural similarities with 4-(5-Bromothiazol-2-YL)aniline. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-bromothiazoleContains amino group on thiazoleAntimicrobial properties
4-(Thiazol-2-yl)anilineSimilar aniline structureAnticancer activity
5-Bromo-2-thiophenecarboxylic acidContains thiophene instead of thiazolePotential herbicide
N-(Thiazol-2-yl)-N-methylamineMethylated amine groupNeuroprotective effects

The uniqueness of 4-(5-Bromothiazol-2-YL)aniline lies in its specific combination of the bromothiazole moiety with an aniline structure, offering distinct reactivity and biological profiles compared to similar compounds.

Traditional Heterocyclic Condensation Approaches

Traditional synthetic routes to 4-(5-bromothiazol-2-yl)aniline derivatives often rely on cyclocondensation and nucleophilic substitution reactions. A prominent example involves the microwave-assisted reaction of 2,5-dibromothiazole with morpholine and triethylamine at 150°C, which selectively substitutes the bromine at position 2 of the thiazole ring, retaining the bromine at position 5. This method leverages microwave irradiation to accelerate reaction kinetics, achieving completion within 2 hours. The crude product is purified via liquid-liquid extraction and sodium sulfate drying, though yields remain unreported.

The Hantzsch thiazole synthesis has also been adapted for related structures. For instance, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines are synthesized by reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave conditions, yielding 89–95% of products. The reaction mechanism involves cyclocondensation, where the thiourea sulfur attacks the electrophilic carbon of the chloroethanone, followed by intramolecular cyclization to form the thiazole ring.

Table 1: Traditional Condensation Methods for Thiazole Derivatives

Starting MaterialReagents/ConditionsProduct YieldReference
2,5-DibromothiazoleMorpholine, Et3N, 150°CNot reported
2-Chloro-1-(imidazo)ethanoneThiourea, microwave, 150°C89–95%

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of functionalized thiazoles. A notable example is the Suzuki-Miyaura coupling of 2-(5-bromoindol-3-yl)benzimidazoles with phenylboronic acids using PdCl2(dppf) as a catalyst. This one-pot, two-step process begins with cyclocondensation-oxidation of 5-bromoindole-3-aldehydes and o-phenylenediamines, followed by palladium-catalyzed cross-coupling to introduce aryl groups at position 5 of the indole-thiazole hybrid. The method employs atmospheric oxygen as a green oxidant and achieves high yields, underscoring its industrial applicability.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

SubstrateCatalystCoupling PartnerYieldReference
2-(5-Bromoindol-3-yl)benzimidazolePdCl2(dppf)Phenylboronic acidHigh

Regioselective Bromination Techniques for Thiazole Functionalization

Regioselective bromination of the thiazole ring is critical for directing subsequent functionalization. While the provided sources focus on substitution rather than direct bromination, the use of 2,5-dibromothiazole as a starting material highlights the importance of pre-installed bromine atoms. In such cases, the bromine at position 5 is retained during nucleophilic substitution at position 2, leveraging the electronic effects of the thiazole ring. Theoretical frameworks suggest that electron-withdrawing groups at position 2 could further polarize the ring, enhancing electrophilic attack at position 5. Future studies may explore Lewis acid-mediated bromination or directed ortho-metalation to achieve precise regiocontrol.

The interaction of 4-(5-Bromothiazol-2-YL)aniline with c-Src kinase domains represents one of the most extensively characterized molecular recognition events for this compound class. Research has demonstrated that 2-aminothiazole derivatives, including brominated variants, function as potent type-I kinase inhibitors with exceptional binding affinity [1] [2].

Binding Mode and Molecular Recognition

The compound establishes critical interactions within the adenosine triphosphate binding site of c-Src kinase through a well-defined binding mechanism. Crystallographic studies have revealed that the thiazole nitrogen atom forms a crucial hydrogen bond with the backbone nitrogen of methionine 344 in the hinge region, while the amino group of the aniline moiety interacts with the backbone oxygen of the same residue [2]. This dual hydrogen bonding pattern represents a characteristic feature of thiazole-based kinase inhibitors and contributes significantly to binding affinity.

The bromothiazole core structure provides essential recognition elements for kinase binding. The 5-bromo substitution enhances binding affinity through halogen bonding interactions, where the bromine atom forms sigma-hole interactions with electron-rich regions of the protein binding pocket [2]. This halogen bonding mechanism has been demonstrated to increase selectivity and potency compared to unsubstituted thiazole derivatives.

Structure-Activity Relationships in Kinase Inhibition

Detailed structure-activity relationship studies have identified key molecular features that determine kinase inhibitory potency. The thiazole ring system serves as the core pharmacophore, with the nitrogen atom at position 3 being essential for hinge region binding [1]. Substitution at the 5-position of the thiazole ring with electron-withdrawing groups such as bromine significantly enhances binding affinity, with reported inhibitory concentration values in the nanomolar range.

The aniline component provides additional binding interactions through van der Waals contacts with hydrophobic residues in the kinase active site. Modifications to the aniline ring, including electron-donating or electron-withdrawing substituents, can modulate selectivity profiles across different kinase families [2]. The optimal binding conformation positions the aniline ring to interact with the ribose pocket of the kinase, allowing for enhanced selectivity.

Kinetic and Thermodynamic Parameters

Binding kinetic studies have revealed that 4-(5-Bromothiazol-2-YL)aniline derivatives exhibit rapid association and slow dissociation rates, contributing to their potent inhibitory activity. The compound demonstrates competitive inhibition with respect to adenosine triphosphate, consistent with type-I kinase inhibitor behavior [1]. Dissociation constant values ranging from 0.50 nanomolar to several nanomolar have been reported for optimized derivatives, indicating high-affinity binding.

Thermodynamic analysis suggests that binding is primarily driven by enthalpic contributions from hydrogen bonding and halogen bonding interactions, with favorable entropic contributions from hydrophobic interactions. The binding free energy calculations indicate strong preference for the active kinase conformation, supporting the type-I inhibitor classification [2].

Adenosine Receptor Subtype Selectivity Patterns

The interaction of thiazole and thiadiazole derivatives with adenosine receptor subtypes has revealed complex selectivity patterns that depend critically on structural modifications to the core bromothiazole scaffold. Research has demonstrated that these compounds function as adenosine receptor antagonists with varying degrees of subtype selectivity [3] [4].

Adenosine A1 Receptor Interactions

Thiazole derivatives have shown significant binding affinity for adenosine A1 receptors, with binding constant values ranging from 7 to 76 nanomolar depending on structural modifications [3]. The binding mechanism involves interaction with the orthosteric binding site, where the thiazole nitrogen forms hydrogen bonds with conserved serine residues. The bromothiazole core provides optimal shape complementarity with the A1 receptor binding pocket.

Structure-activity relationship analysis has revealed that electron-withdrawing substituents at the 5-position of the thiazole ring enhance A1 receptor affinity. The presence of a 4-hydroxybenzamide substituent has been shown to provide exceptional selectivity for A1 receptors, with compounds such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide demonstrating binding constant values of 7 nanomolar [3].

Adenosine A3 Receptor Selectivity

The most remarkable selectivity patterns have been observed for adenosine A3 receptors, where specific structural modifications can achieve extraordinary potency and selectivity. Research has identified compounds with binding constant values as low as 0.79 nanomolar for A3 receptors while maintaining selectivity ratios exceeding 100-fold over other adenosine receptor subtypes [5] [6].

The molecular basis for A3 selectivity involves specific interactions with unique amino acid residues in the A3 receptor binding site. Crystallographic and molecular modeling studies have revealed that the compound interacts with glutamine 167 in extracellular loop 2, which is unique to A3 receptors compared to other adenosine receptor subtypes [5]. Additionally, serine 181 forms hydrogen bonding with the thiadiazole nitrogen, providing an interaction that is absent in thiazole derivatives and contributes to enhanced A3 affinity.

The 4-methoxyphenyl substituent has been identified as a critical determinant of A3 selectivity, with methoxy group modifications providing 6-fold improvements in binding affinity. Compounds incorporating both thiadiazole rings and 4-methoxyphenyl substituents demonstrate the most potent A3 receptor antagonist activity reported for this chemical class [6].

Adenosine A2B Receptor Targeting

Benzothiazole-based derivatives have shown particular promise for selective adenosine A2B receptor antagonism. These compounds demonstrate excellent potency at A2B receptors while maintaining high selectivity against A2A and A1 receptor subtypes [7]. The binding mechanism involves interactions with the extracellular domains of the A2B receptor, where the benzothiazole core provides optimal positioning for receptor engagement.

Structure-activity relationships for A2B selectivity have revealed that nonaromatic amide or urea substituents on five- or six-membered rings enhance selectivity profiles. The incorporation of trifluoromethyl-phenyl groups has been shown to impart superior potency and selectivity for A2B receptors [7]. These modifications result in compounds with sub-micromolar binding affinities and excellent selectivity ratios.

Molecular Determinants of Subtype Selectivity

The molecular basis for adenosine receptor subtype selectivity involves multiple factors including hydrogen bonding patterns, hydrophobic interactions, and electrostatic complementarity. Molecular electrostatic potential analysis has revealed that thiazole and thiadiazole derivatives require specific electron density distributions between the heterocyclic ring and aromatic substituents for optimal receptor binding [3] [4].

The binding pocket architecture of different adenosine receptor subtypes accommodates thiazole derivatives differently, leading to distinct selectivity patterns. A1 receptors prefer compounds with hydroxyl substituents that can form specific hydrogen bonds, while A3 receptors favor methoxy groups that provide optimal hydrophobic interactions [3] [6]. A2B receptors demonstrate preference for larger aromatic substituents that can occupy extended binding pockets [7].

Viral Replication Complex Disruption Mechanisms

The antiviral properties of thiazole derivatives, including 4-(5-Bromothiazol-2-YL)aniline-related compounds, have been demonstrated across multiple viral families through distinct mechanisms of replication complex disruption. These compounds target essential viral proteins and host factors required for viral replication, offering broad-spectrum antiviral potential [8] [9] [10].

Herpes Simplex Virus Helicase Inhibition

The most extensively characterized antiviral mechanism involves the inhibition of herpes simplex virus helicase-primase complex. The compound T157602, a prototypical 2-amino thiazole derivative, has been shown to specifically inhibit the UL5-UL8-UL52 helicase complex with an inhibitory concentration of 5 micromolar [9]. This inhibition is specific for herpes simplex virus helicases and does not affect other cellular or viral helicases.

The molecular mechanism involves direct binding to the UL5 component of the helicase complex, preventing the unwinding of viral deoxyribonucleic acid during replication. Genetic analysis of resistant viral mutants has confirmed that single amino acid changes in the UL5 protein confer resistance to thiazole inhibitors, establishing UL5 as the primary molecular target [9]. The inhibition is reversible and does not compete with adenosine triphosphate or deoxyribonucleic acid binding, suggesting an allosteric mechanism of action.

The therapeutic window for antiviral activity is substantial, with concentrations exceeding 100 micromolar showing no cytotoxic effects in multiple cell lines. This represents a selectivity ratio of at least 33-fold between antiviral activity and cellular toxicity, indicating favorable therapeutic potential [9].

Coronavirus Replication Through Host Kinase Modulation

Thiazole derivatives have demonstrated antiviral activity against beta-coronaviruses, including severe acute respiratory syndrome coronavirus 2, through modulation of host kinase activity. The primary target is casein kinase 2, a host protein that is hijacked by coronaviruses for viral replication [8]. Both CSNK2A1 and CSNK2A2 subunits are upregulated upon viral infection and interact directly with viral nucleocapsid proteins.

The mechanism of action involves disruption of essential phosphorylation events required for viral replication. Casein kinase 2 inhibition interferes with viral entry through clathrin-mediated endocytosis, disrupts viral ribonucleic acid synthesis, and prevents proper assembly of viral replication complexes [8]. The broad-spectrum activity against multiple beta-coronaviruses suggests that this mechanism targets conserved viral replication processes.

Structure-activity relationships for coronavirus inhibition have revealed that electron-withdrawing substituents enhance antiviral potency. The optimal compounds demonstrate sub-micromolar inhibitory concentrations against viral replication while maintaining selectivity for viral processes over cellular functions [8].

Flavivirus Protease Inhibition

Thiazole derivatives have shown promise as inhibitors of flavivirus proteases, particularly the NS2B-NS3 protease complex essential for viral polyprotein processing. These compounds demonstrate inhibitory activity against dengue virus and Japanese encephalitis virus proteases with inhibitory concentrations around 25 micromolar [10].

The mechanism involves direct binding to the protease active site, preventing cleavage of viral polyproteins required for replication complex assembly. Time-course experiments have revealed that protease inhibition primarily affects later stages of viral infection, consistent with the role of the protease in viral ribonucleic acid replication and protein maturation [10]. The compounds demonstrate uncompetitive inhibition kinetics, suggesting binding to the enzyme-substrate complex.

Molecular docking studies have identified key binding interactions between thiazole derivatives and conserved residues in the protease active site. The bromothiazole core provides optimal shape complementarity with the substrate binding groove, while the aniline moiety forms hydrogen bonds with catalytic residues [10].

Host Factor Targeting and Resistance Mechanisms

The targeting of host factors represents a strategic advantage for thiazole-based antiviral compounds, as it reduces the likelihood of viral resistance development. Host kinases such as casein kinase 2 are essential for cellular function and are less prone to mutation than viral proteins [8]. However, viruses can develop resistance through alternative replication pathways or enhanced expression of target proteins.

Resistance mechanisms vary depending on the viral target and compound structure. For herpes simplex virus helicase inhibitors, resistance primarily involves point mutations in the UL5 gene that alter the binding site for thiazole compounds [9]. These mutations can be overcome through structural modifications that maintain binding affinity for mutant proteins.

For compounds targeting host factors, resistance mechanisms include upregulation of alternative kinase pathways, enhanced expression of target proteins, or development of kinase-independent replication mechanisms [8]. The broad-spectrum activity of thiazole derivatives suggests that resistance development may be limited by the essential nature of targeted cellular processes.

Therapeutic Development Considerations

The development of thiazole derivatives as antiviral therapeutics requires consideration of multiple factors including selectivity, pharmacokinetics, and resistance potential. The most promising compounds demonstrate high selectivity ratios between antiviral activity and cellular toxicity, indicating favorable therapeutic windows [9] [8].

Pharmacokinetic optimization involves balancing molecular properties to achieve adequate tissue distribution while maintaining target engagement. The bromothiazole core provides favorable drug-like properties including appropriate molecular weight, lipophilicity, and metabolic stability . Further optimization may involve prodrug strategies or targeted delivery systems to enhance antiviral efficacy.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.95133 g/mol

Monoisotopic Mass

253.95133 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types